molecular formula C11H16O2 B8380242 4-Tert-amyloxy-1-phenol

4-Tert-amyloxy-1-phenol

Cat. No. B8380242
M. Wt: 180.24 g/mol
InChI Key: PWZNDQJIZOZTMG-UHFFFAOYSA-N
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Patent
US09017918B2

Procedure details

A Grignard reagent was previously prepared using 99.3 g of 1-tert-amyloxy-4-chlorobenzene, 12.76 g of magnesium, and 200 mL of tetrahydrofuran. To the Grignard reagent, 57.1 g of trimethyl borate was added dropwise at an internal temperature below −50° C. At a reaction temperature of 5° C., stirring was continued for 3 hours. Thereafter, at an internal temperature below 30° C., 45.0 g of acetic acid and 145.7 g of 35% hydrogen peroxide solution were added. At room temperature, stirring was continued for 3 hours. Standard work-up and purification by silica gel chromatography gave 62.2 g of 4-tert-amyloxy-1-phenol (yield 69%).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-tert-amyloxy-4-chlorobenzene
Quantity
99.3 g
Type
reactant
Reaction Step Two
Quantity
12.76 g
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
57.1 g
Type
reactant
Reaction Step Four
Quantity
145.7 g
Type
reactant
Reaction Step Five
Quantity
45 g
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:6][C:7]1[CH:12]=[CH:11][C:10](Cl)=[CH:9][CH:8]=1)([CH2:4][CH3:5])([CH3:3])[CH3:2].[Mg].B(OC)(OC)[O:16]C.OO>C(O)(=O)C.O1CCCC1>[CH3:5][CH2:4][C:1]([O:6][C:7]1[CH:12]=[CH:11][C:10]([OH:16])=[CH:9][CH:8]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-tert-amyloxy-4-chlorobenzene
Quantity
99.3 g
Type
reactant
Smiles
C(C)(C)(CC)OC1=CC=C(C=C1)Cl
Step Three
Name
Quantity
12.76 g
Type
reactant
Smiles
[Mg]
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
57.1 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Five
Name
Quantity
145.7 g
Type
reactant
Smiles
OO
Name
Quantity
45 g
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
At a reaction temperature of 5° C., stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
At room temperature, stirring
WAIT
Type
WAIT
Details
was continued for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Standard work-up and purification by silica gel chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CCC(C)(C)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 62.2 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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